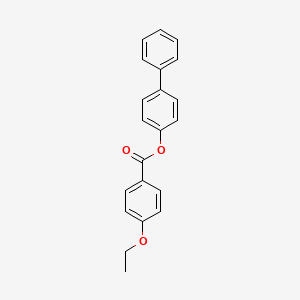

(4-phenylphenyl) 4-ethoxybenzoate

Description

(4-Phenylphenyl) 4-ethoxybenzoate is an aromatic ester featuring a biphenyl (4-phenylphenyl) group attached to the ester oxygen and a 4-ethoxy substituent on the benzoate ring. Synthetically, it is likely prepared via esterification of 4-phenylphenol with 4-ethoxybenzoyl chloride or through transesterification reactions, a method commonly used for similar compounds .

However, specific data on its phase transitions, solubility, or biological activity remain unreported in the available literature.

Properties

CAS No. |

55673-01-3 |

|---|---|

Molecular Formula |

C21H18O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4-phenylphenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C21H18O3/c1-2-23-19-12-10-18(11-13-19)21(22)24-20-14-8-17(9-15-20)16-6-4-3-5-7-16/h3-15H,2H2,1H3 |

InChI Key |

CKCQKRVBJKKWRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-phenylphenyl) 4-ethoxybenzoate typically involves a Suzuki coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general procedure includes:

Reactants: Phenylboronic acid, 4-iodophenol, and 4-ethoxybenzoic acid.

Catalyst: Palladium(II) acetate.

Base: Potassium carbonate.

Solvent: A mixture of water and an organic solvent like toluene.

Conditions: The reaction is carried out under reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

Oxidation: 4-phenylbenzoic acid.

Reduction: 4-phenylphenyl 4-hydroxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: (4-Phenylphenyl) 4-ethoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its biphenyl structure makes it a valuable building block in the synthesis of polymers and liquid crystals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which (4-phenylphenyl) 4-ethoxybenzoate exerts its effects depends on its application. In drug design, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis, releasing active metabolites.

Molecular Targets and Pathways:

Enzymes: Cyclooxygenase (COX) enzymes in anti-inflammatory applications.

Receptors: Estrogen receptors in anticancer research.

Pathways: Inhibition of the arachidonic acid pathway in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (4-phenylphenyl) 4-ethoxybenzoate with key analogs:

Key Observations:

- Steric and Electronic Effects : The 4-phenylphenyl group in the target compound introduces significant steric hindrance compared to ethyl or methyl esters, which may reduce solubility in polar solvents but enhance stability in high-temperature applications .

- Alkoxy Chain Impact : Longer alkoxy chains (e.g., hexyloxy in 4-hexyloxyphenyl 4-pentylbenzoate) favor liquid crystalline phases, whereas shorter chains (e.g., ethoxy) prioritize solubility and reactivity in synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.